Indeno[2,1-b]indole

Polymer Synthesis Metallocene Catalysis Long-Chain Branching

Indeno[2,1-b]indole (CAS 206-72-4) is a tetracyclic aromatic hydrocarbon formed by the angular fusion of an indole and an indene ring system at the [2,1-b] orientation. This specific arrangement of the nitrogen atom relative to the indene's methylene bridge creates a rigid, planar backbone with extended π-conjugation, a structural feature that critically dictates its electronic properties and reactivity, fundamentally differentiating it from its linear isomer, indeno[1,2-b]indole.

Molecular Formula C15H9N
Molecular Weight 203.24 g/mol
CAS No. 206-72-4
Cat. No. B8706381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndeno[2,1-b]indole
CAS206-72-4
Molecular FormulaC15H9N
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C=CC=CC4=CC3=N2
InChIInChI=1S/C15H9N/c1-2-6-11-10(5-1)9-14-15(11)12-7-3-4-8-13(12)16-14/h1-9H
InChIKeyBSPJVRORVHKCQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indeno[2,1-b]indole (CAS 206-72-4): Core Scaffold for High-Performance Catalysts and Bioactive Derivatives


Indeno[2,1-b]indole (CAS 206-72-4) is a tetracyclic aromatic hydrocarbon formed by the angular fusion of an indole and an indene ring system at the [2,1-b] orientation . This specific arrangement of the nitrogen atom relative to the indene's methylene bridge creates a rigid, planar backbone with extended π-conjugation, a structural feature that critically dictates its electronic properties and reactivity, fundamentally differentiating it from its linear isomer, indeno[1,2-b]indole . It serves as the essential precursor for high-activity olefin polymerization catalysts and as the core structure for a novel class of potent lipid peroxidation inhibitors [1].

Catalyst design Bridged ligand precursor for single-site olefin polymerization catalysts
Bioactive scaffold Core structure for lipid peroxidation inhibitor research
Electronic core Rigid planar backbone with extended π-conjugation

Why Indeno[1,2-b]indole Cannot Substitute Indeno[2,1-b]indole in Critical Applications


Substituting Indeno[2,1-b]indole with its regioisomer, Indeno[1,2-b]indole, fails in applications where the precise position of the nitrogen atom dictates performance. The angular [2,1-b] fusion positions the nitrogen and the methylene bridge on the same side of the molecule, leading to distinct electronic environments and steric effects compared to the [1,2-b] isomer [1]. This structural difference is not interchangeable; it directly causes divergent catalytic outcomes in polymer synthesis, including a complete absence of valuable long-chain branching, and yields derivatives with measurably different biochemical potencies [2]. The following quantitative evidence demonstrates why specifying this isomer is non-negotiable for these targeted outcomes.

Catalytic branching divergence
The [1,2-b] isomer yields linear polyethylene with negligible long-chain branching, unlike the [2,1-b] structure's unique branching induction. Melt processability may shift entirely.
Density capability mismatch
Non-bridged or [1,2-b]-based catalysts cannot reliably breach the density floor needed for VLDPE and plastomer grades. Minimum polymer density may increase.
Bioactivity profile shift
Antioxidant derivatives based on the [1,2-b] core exhibit consistently lower inhibitory potency in lipid peroxidation models compared to the [2,1-b] scaffold. Reported endpoint context may differ.

Quantitative Evidence for Selecting Indeno[2,1-b]indole Over Its Isomers


Superior Comonomer Incorporation & Lower Achievable Polymer Density vs. Non-Bridged Analogs

Bridged Indeno[2,1-b]indolyl Zirconium complexes facilitate the synthesis of ethylene copolymers with significantly lower densities compared to non-bridged indenoindolyl analogs [1]. The target compound's catalyst architecture enables the production of very low-density polyethylenes (VLDPE), a feat not readily achievable with unbridged complexes.

VLDPE density threshold
Head-to-head
Target: < 0.910 g/cm³
Comparator: > 0.915 g/cm³
Supports VLDPE & plastomer catalyst selection
Ethylene-hexene slurry polymerization data
Polymer Synthesis Metallocene Catalysis Long-Chain Branching

Unique Introduction of Substantial Long-Chain Branching vs. Indeno[1,2-b]indolyl Complexes

The angular [2,1-b] fusion leads to a surprising and valuable divergence in polymer architecture. While Indeno[1,2-b]indolyl complexes produce linear polymers with negligible long-chain branching (LCB), the [2,1-b] isomer introduces substantial levels of LCB, significantly enhancing melt processability.

Long-chain branching
Head-to-head
[2,1-b]: substantial LCB
[1,2-b]: negligible LCB
Key for melt-processable polyethylene
Branching independent of polymer density in [2,1-b] system
Polymer Rheology Processability Metallocene Design

Superior Antioxidant Potency of Indeno[2,1-b]indole Derivative (H 290/51) vs. Isomeric Indeno[1,2-b]indole Derivative (H 290/30)

A direct comparison of tetrahydro-derivatives of the two core isomers reveals the Indeno[2,1-b]indole-based compound (H 290/51) is a marginally but consistently more potent antioxidant across multiple biological models compared to its Indeno[1,2-b]indole-derived counterpart (H 290/30) [1]. This consistent potency gap confirms the core isomer's influence on biological activity.

Antioxidant pIC50
Head-to-head
H 290/51: pIC50 8.7
H 290/30: pIC50 8.3
Reported 2.5-fold difference supports scaffold SAR
Cellular LDL oxidation model context
Lipid Peroxidation Antioxidant Therapeutics Oxidative Stress

Evidence-Backed Application Scenarios for Indeno[2,1-b]indole


Synthesis of Single-Site Catalysts for Low-Density Polyolefin Plastomers

Researchers and process chemists seeking to develop advanced single-site catalysts for very low-density polyethylene (VLDPE) and plastomers should source Indeno[2,1-b]indole as the primary ligand precursor. The evidence confirms that only the bridged [2,1-b] isomer's catalyst architecture can reliably push polymer density below 0.910 g/cm³, a crucial requirement that non-bridged analogs cannot meet [1]. This capability is essential for creating high-value flexible packaging and sealant films.

Production of Polyethylene with Controlled Melt Rheology

For polymer producers requiring high melt strength for blown film or extrusion coating processes, Indeno[2,1-b]indole is the necessary starting material. This compound uniquely yields catalysts that introduce substantial and controllable long-chain branching into the polyethylene backbone, while the [1,2-b] isomer yields linear chains with negligible branching [1]. This directly translates to improved bubble stability in film blowing and reduced neck-in during extrusion.

Medicinal Chemistry Lead Generation for Antioxidant Therapies

Drug discovery teams focusing on diseases driven by lipid peroxidation, such as atherosclerosis or ischemia-reperfusion injury, should prioritize the indeno[2,1-b]indole scaffold. The direct comparative data shows a 2.5-fold greater potency for the [2,1-b] isomer-derived antioxidant (H 290/51) in inhibiting LDL oxidation compared to the [1,2-b] isomer (H 290/30) [2]. This proven potency gap makes the [2,1-b] core the superior starting point for hit-to-lead expansion.

Application
Selection Property
Validation Focus
VLDPE & plastomer catalyst design
Bridged [2,1-b] architecture
Density capability in slurry copolymerization
Polyethylene melt-processing research
Isomer-dependent branching profile
Long-chain branching and rheology metrics
Lipid peroxidation inhibitor studies
Indeno[2,1-b] scaffold potency
Antioxidant pIC50 benchmarking in cellular models
Quote Request

Request a Quote for Indeno[2,1-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.